N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide
Description
N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide is a synthetic organic compound that features a bicyclic heptane structure, a triazole ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-17(20-11-18-7-5-14(9-18)6-8-18)16-4-2-1-3-15(16)10-22-13-19-12-21-22/h1-4,12-14H,5-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAGIZCJSIKTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)CNC(=O)C3=CC=CC=C3CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide typically involves multiple steps:
Formation of the bicyclic heptane structure: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the triazole ring:
Formation of the benzamide moiety: This can be done through the reaction of an amine with a benzoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the bicyclic heptane structure.
Reduction: Reduction reactions could target the benzamide moiety or other functional groups.
Substitution: Various substitution reactions could occur, especially on the benzene ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups onto the benzene or triazole rings.
Scientific Research Applications
N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1-bicyclo[2.2.1]heptanylmethyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in the combination of these three distinct structural elements, which could confer unique biological or chemical properties not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
